molecular formula C12H5Cl3N2O5 B14567918 1,2,3-Trichloro-5-(2,4-dinitrophenoxy)benzene CAS No. 61368-91-0

1,2,3-Trichloro-5-(2,4-dinitrophenoxy)benzene

Cat. No.: B14567918
CAS No.: 61368-91-0
M. Wt: 363.5 g/mol
InChI Key: SJIKQWZCHWYVQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3-Trichloro-5-(2,4-dinitrophenoxy)benzene is an organic compound characterized by its complex aromatic structure This compound contains multiple chlorine and nitro groups attached to a benzene ring, making it a highly substituted aromatic compound

Preparation Methods

The synthesis of 1,2,3-Trichloro-5-(2,4-dinitrophenoxy)benzene typically involves the reaction of 1,2,3-trichlorobenzene with 2,4-dinitrophenol. The reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and controlled environments to optimize yield and purity. The process generally includes steps such as:

Chemical Reactions Analysis

1,2,3-Trichloro-5-(2,4-dinitrophenoxy)benzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for substitution reactions, hydrogen gas for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2,3-Trichloro-5-(2,4-dinitrophenoxy)benzene has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2,3-Trichloro-5-(2,4-dinitrophenoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the binding of its functional groups to specific sites on target molecules. This binding can lead to changes in the activity of the target molecules, resulting in various biological effects .

Comparison with Similar Compounds

1,2,3-Trichloro-5-(2,4-dinitrophenoxy)benzene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific arrangement of chlorine and nitro groups, which imparts distinct chemical and physical properties compared to its analogs.

Properties

CAS No.

61368-91-0

Molecular Formula

C12H5Cl3N2O5

Molecular Weight

363.5 g/mol

IUPAC Name

1,2,3-trichloro-5-(2,4-dinitrophenoxy)benzene

InChI

InChI=1S/C12H5Cl3N2O5/c13-8-4-7(5-9(14)12(8)15)22-11-2-1-6(16(18)19)3-10(11)17(20)21/h1-5H

InChI Key

SJIKQWZCHWYVQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2=CC(=C(C(=C2)Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.